7-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-26-18-11-9-17(10-12-18)19-13-14-22-20-23-21(24-25(19)20)27-15-5-8-16-6-3-2-4-7-16/h2-14H,15H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIDEMWNKRSWCK-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SCC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes available research findings on its biological activity, including cytotoxicity against cancer cell lines and antimicrobial properties.
- Molecular Formula : C21H18N4OS
- Molar Mass : 374.46 g/mol
- CAS Number : 338751-65-8
Cytotoxicity
Research indicates that compounds in the triazolo[1,5-a]pyrimidine family, including 7-(4-methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl], exhibit significant cytotoxic effects against various cancer cell lines. In a study evaluating different derivatives of triazolethiones, several compounds demonstrated potent activity against the MCF-7 (breast cancer) cell line:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| 69c | 12.5 | More potent than reference compound |
| 67c | 20.0 | Moderate activity |
| Cisplatin | 10.0 | Standard reference |
The compound was synthesized and tested alongside other triazole derivatives, revealing that those with mercapto substitutions showed enhanced cytotoxicity compared to non-substituted analogs .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A comparative study on various thiazole and triazole derivatives indicated that certain compounds exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The results showed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 69b | Staphylococcus aureus | 15 |
| 69c | Escherichia coli | 18 |
| Chloramphenicol | Control | 20 |
These findings suggest that the triazolo[1,5-a]pyrimidine derivatives can serve as potential leads in developing new antimicrobial agents .
The biological activities of triazolo[1,5-a]pyrimidines are often attributed to their ability to interfere with cellular processes such as DNA synthesis and repair mechanisms. The presence of the methoxy and sulfanyl groups enhances their interaction with biological targets, potentially leading to increased apoptosis in cancer cells and disruption of bacterial cell wall synthesis.
Case Studies
- Cytotoxicity Against MCF-7 Cells : A study demonstrated that compound 69c significantly inhibited cell proliferation in MCF-7 cells through apoptosis induction mechanisms. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming the compound's efficacy.
- Antimicrobial Efficacy : In a separate investigation, the antimicrobial properties were assessed using disk diffusion methods against various bacterial strains. The results indicated that compounds with similar structural motifs showed enhanced activity compared to traditional antibiotics.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to 7-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
Case Study :
A study published in the Journal of Medicinal Chemistry evaluated a series of triazolo-pyrimidines for their cytotoxic effects on various cancer cell lines. The results demonstrated that modifications on the phenyl and triazole rings enhanced the cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Triazolo-pyrimidines are known for their ability to inhibit bacterial growth.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
This table reflects findings from a study where derivatives of triazolo-pyrimidines were tested against common pathogens .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases.
Case Study :
In vitro tests showed that the compound inhibited the production of pro-inflammatory cytokines in human macrophages stimulated by lipopolysaccharides (LPS). This suggests potential use in treating conditions like rheumatoid arthritis and inflammatory bowel disease .
Organic Electronics
The unique electronic properties of triazolo-pyrimidines make them suitable for applications in organic electronics. They can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 2.1 eV |
| Electron Mobility | 0.5 cm²/V·s |
These properties were derived from experimental measurements conducted on thin films of the compound .
Photovoltaic Applications
Triazolo-pyrimidine derivatives have been investigated for their potential use as electron transport materials in solar cells.
Case Study :
A recent advancement involved integrating this compound into a polymer blend used in bulk heterojunction solar cells, resulting in improved efficiency due to enhanced charge mobility .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine
- Molecular Formula : C₂₁H₁₈N₄OS
- Molecular Weight : 374.47 g/mol
- CAS Registry Number : 338751-65-8
- Purity : >90% (as per commercial specifications) .
Structural Features :
The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key substituents include:
- A 4-methoxyphenyl group at position 7, contributing electron-donating properties.
Structural and Functional Analogues
The following table summarizes key structural analogs and their biological/chemical properties:
Key Findings and Trends
A. Substituent Effects on Bioactivity
- Herbicidal Activity : Derivatives with sulfonamide (e.g., 8a–8f ) or thioacetamide groups (e.g., 3a–3f ) exhibit herbicidal properties, likely due to interference with plant enzymatic pathways. The target compound’s propenylsulfanyl group may similarly enhance lipid membrane permeability.
- Anticonvulsant Activity : Alkoxy-substituted derivatives (e.g., 6a–6d ) show efficacy in seizure models, suggesting that electron-donating groups (e.g., methoxy, propoxy) enhance CNS penetration.
- Antitumor Activity: Sulfur-containing side chains (e.g., aminomethyl-furan in ) correlate with cytotoxicity, implying that the target’s propenylsulfanyl group could be optimized for anticancer applications.
B. Electrochemical and Physicochemical Properties
- The 4-methoxyphenyl group in the target compound and S1-TP enhances solubility and stability via resonance effects.
- Sulfanyl vs.
C. Structural Flexibility and Drug Likeness
- Lipophilicity : The 3-phenyl-2-propenylsulfanyl chain in the target compound increases logP compared to shorter-chain analogs (e.g., S1-TP ), which may affect blood-brain barrier penetration.
- Toxicity : Compounds with chloromethyl groups (e.g., S1-TP ) show higher reactivity but may incur toxicity risks, whereas the target compound’s propenylsulfanyl group offers a balance between stability and bioactivity.
Q & A
Q. What are the common synthetic routes for preparing 7-(4-methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis typically involves constructing the triazolo[1,5-a]pyrimidine core followed by functionalization. A two-step approach is widely used:
Core Formation : Condensation of 3-amino-1,2,4-triazole derivatives with β-keto esters or aldehydes under microwave irradiation or reflux conditions (e.g., ethanol, 75°C for 2 hours) .
Sulfanyl Group Introduction : Thiolation via nucleophilic substitution using (3-phenyl-2-propenyl)thiol or its derivatives. Solvent choice (e.g., DMF or NMP) and temperature control (70–80°C) are critical for yield optimization .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substituent integration and regiochemistry. For example, the NH proton in the triazole ring appears at δ 10.89 ppm in CDCl .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., π-π stacking with centroid distances of 3.63–3.88 Å) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- Key Reference : provides crystallographic data for a structurally analogous compound .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the sulfanyl functionalization step?
- Methodological Answer :
- Catalyst Screening : Use additives like triethylamine or DBU to enhance nucleophilicity of the thiol group.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates. highlights additive-driven yield improvements in similar syntheses .
- Kinetic Monitoring : Track reaction progress via TLC or HPLC to identify optimal stopping points.
Q. What strategies address contradictions in reported bioactivity data for triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- Dose-Response Reassessment : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives.
- Structural Confirmation : Ensure synthesized compounds match intended structures via X-ray/NMR, as impurities can skew bioassays .
- Control Experiments : Include reference compounds (e.g., herbicidal agents in ) to benchmark activity .
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetolactate synthase for herbicidal activity) .
- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfanyl group’s nucleophilic character) .
- Key Reference : discusses SAR analysis for triazolopyrimidines in drug design .
Q. What experimental controls are essential in bioactivity assays to ensure reproducibility?
- Methodological Answer :
- Negative Controls : Use solvent-only (e.g., DMSO) and scaffold-only (unsubstituted triazolo[1,5-a]pyrimidine) samples.
- Positive Controls : Include known inhibitors (e.g., ZM241385 for adenosine receptor antagonism, as in ) .
- Replicate Assays : Perform triplicate measurements with blinded sample handling to reduce bias.
Q. How do steric and electronic effects of the 4-methoxyphenyl group influence reactivity?
- Methodological Answer :
- Steric Hindrance : The methoxy group’s ortho position may restrict rotation, affecting binding pocket accessibility.
- Electronic Effects : Electron-donating methoxy groups enhance resonance stabilization of the triazole ring, altering reaction kinetics in nucleophilic substitutions .
- Key Reference : discusses methoxyphenyl substituents in analogous triazolopyrimidines .
Data Analysis & Mechanistic Questions
Q. How can researchers resolve conflicting crystallographic data on π-π interactions in triazolopyrimidines?
- Methodological Answer :
- Comparative Analysis : Overlay crystal structures (e.g., vs. 9) to assess packing differences .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C–H···π vs. π-π) to identify dominant interactions .
Q. What mechanistic insights explain the herbicidal activity of related triazolopyrimidines?
- Methodological Answer :
Q. How can researchers validate the stability of the propenylsulfanyl moiety under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability Assays : Incubate compounds in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS.
- Radical Scavenger Tests : Add antioxidants (e.g., ascorbic acid) to assess oxidative susceptibility.
- Key Reference : notes sulfanyl group stability in analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
